molecular formula C10H5Cl2F3N4 B1594083 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 2394-87-8

4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No. B1594083
CAS RN: 2394-87-8
M. Wt: 309.07 g/mol
InChI Key: FAFZIJKMZUBDSO-UHFFFAOYSA-N
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Description

“4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C10H5Cl2F3N4 . It is used in the synthesis of various agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one method involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a starting material . The reaction mixture is allowed to attain room temperature and then heated at 80 °C for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, 4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine . Its InChI is InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of POCl3 with hydrazone in dry DMF . The reaction mixture is allowed to attain room temperature and then heated at 80 °C for 4 hours .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 2 . The exact mass is 307.9843361 g/mol , and the monoisotopic mass is also 307.9843361 g/mol . The topological polar surface area is 50.7 Ų .

Scientific Research Applications

Chemical Synthesis and Applications

4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine and its derivatives have been extensively studied for their role in chemical syntheses and applications. For example, its use in preparing chiral thiourea organocatalysts has been explored. The formation of extended hydrogen-bond networks in the solid state of these compounds, identified through X-ray crystallography, is a key aspect of their structural properties (Xiao, Pöthig, & Hintermann, 2015). Furthermore, the development of a method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been reported, which is significant in the context of medicinal chemistry and drug development (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

Material Science and Engineering

In material science and engineering, these compounds have been utilized in the creation of novel materials. For instance, aromatic polyamides with phenyl-1,3,5-triazine moieties have been synthesized, demonstrating their potential in creating new polymers with specific desirable properties like thermal stability and solubility (Yu et al., 2012). Additionally, the study of amine modifiers containing the s-triazine ring in the curing of unsaturated polyester resins has shown the versatility of these compounds in resin modification for enhanced performance (Duliban, 2004).

Biological and Pharmaceutical Research

In the realm of biological and pharmaceutical research, derivatives of these triazines have been studied for their potential biological activities. For example, the antiinflammatory activity of triazine thiazolidinone derivatives has been investigated, highlighting the biological potential of these compounds in pharmacological contexts (Shinde, Mas, & Patil, 2019).

High-Energy Materials

In the field of high-energy materials, compounds such as 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine have been synthesized and characterized, demonstrating the high potential of these triazines in the development of new materials with high enthalpy of formation (Chapyshev & Korchagin, 2017).

Future Directions

The major use of derivatives of this compound is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of these derivatives will be discovered in the future .

properties

IUPAC Name

4,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3N4/c11-7-17-8(12)19-9(18-7)16-6-3-1-2-5(4-6)10(13,14)15/h1-4H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFZIJKMZUBDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347926
Record name 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine

CAS RN

2394-87-8
Record name 4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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